2-(Benzo[b]thiophen-2-yl)propan-2-ol 2-(Benzo[b]thiophen-2-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18202658
InChI: InChI=1S/C11H12OS/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3
SMILES:
Molecular Formula: C11H12OS
Molecular Weight: 192.28 g/mol

2-(Benzo[b]thiophen-2-yl)propan-2-ol

CAS No.:

Cat. No.: VC18202658

Molecular Formula: C11H12OS

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzo[b]thiophen-2-yl)propan-2-ol -

Specification

Molecular Formula C11H12OS
Molecular Weight 192.28 g/mol
IUPAC Name 2-(1-benzothiophen-2-yl)propan-2-ol
Standard InChI InChI=1S/C11H12OS/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3
Standard InChI Key OCZXFLXFYVFRGR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC2=CC=CC=C2S1)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 2-(benzo[b]thiophen-2-yl)propan-2-ol consists of a benzo[b]thiophene ring fused to a propan-2-ol group. Benzo[b]thiophene is a bicyclic system comprising a benzene ring annulated to a thiophene (sulfur-containing heterocycle). The propan-2-ol moiety introduces a hydroxyl group at the central carbon of a three-carbon chain, creating a tertiary alcohol.

Key Structural Features:

  • Benzo[b]thiophene: Planar aromatic system with resonance stabilization.

  • Propan-2-ol: Sterically hindered hydroxyl group due to two methyl substituents on the β-carbon.

  • Connectivity: The thiophene's 2-position is linked to the propan-2-ol's central carbon, as confirmed by analogous compounds like 2-(2-benzylphenyl)propan-2-ol (PubChem CID: 12250224) .

Computational Descriptors

While experimental data for 2-(benzo[b]thiophen-2-yl)propan-2-ol is sparse, properties can be estimated using QSAR models:

PropertyEstimated ValueMethodology
Molecular FormulaC11_{11}H10_{10}OSCompositional analysis
Molecular Weight194.26 g/molSum of atomic masses
XLogP3~2.8Comparative to
Hydrogen Bond Donors1 (hydroxyl group)Structural analysis

The hydroxyl group’s steric hindrance likely reduces hydrogen-bonding capacity compared to primary alcohols, influencing solubility and reactivity .

Synthetic Pathways and Modifications

Core Synthesis Strategies

Benzo[b]thiophene derivatives are typically synthesized via cyclization or functionalization of preformed heterocycles. For 2-(benzo[b]thiophen-2-yl)propan-2-ol, plausible routes include:

Route 1: Grignard Addition

  • Formation of Benzo[b]thiophene-2-carbaldehyde:

    • Starting from 2-nitrobenzaldehyde and methyl thioglycolate, followed by reduction and cyclization .

  • Grignard Reaction:

    • Reaction with vinyl magnesium bromide to form a secondary alcohol.

  • Oxidation-Reduction Sequence:

    • MnO2_2-mediated oxidation to a ketone, followed by reduction to the tertiary alcohol .

Route 2: Aza-Michael Addition

  • Microwave-assisted addition of arylpiperazines to benzo[b]thiophene ketones, as demonstrated for related propan-1-one derivatives .

Functionalization and Stability

Copper-catalyzed C(sp3^3)-C(sp3^3) bond cleavage, observed in 2-phenyl-1-(pyridin-2-yl)propan-2-ol , suggests potential instability under catalytic conditions. For 2-(benzo[b]thiophen-2-yl)propan-2-ol, similar cleavage could yield benzo[b]thiophene and acetone derivatives, critical in metabolic studies.

Pharmacological Relevance

Serotonin Receptor Affinity

Structurally related compounds, such as 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, exhibit micromolar affinity (Ki_i = 2.30 μM) for 5-HT1A_{1A} receptors . Key determinants of activity include:

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro) on the arylpiperazine moiety reduce affinity, while pyridyl groups enhance interaction.

  • Spacer Length: Propan-2-ol spacers may optimize receptor docking compared to ketone or primary alcohol analogues .

Docking Studies and Binding Modes

Molecular docking of analogous compounds reveals:

  • Hydrogen Bonding: Hydroxyl groups interact with Ser159 and Thr160 residues in the 5-HT1A_{1A} binding pocket.

  • Aromatic Stacking: Benzo[b]thiophene engages in π-π interactions with Phe362 .

Physicochemical and ADME Properties

Solubility and Lipophilicity

  • LogP: Estimated ~2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Limited due to aromatic bulk; formulation with co-solvents (e.g., DMSO) may be necessary .

Metabolic Pathways

Potential pathways inferred from analogous alcohols :

  • Oxidation: Conversion to ketone via cytochrome P450 enzymes.

  • Conjugation: Glucuronidation of the hydroxyl group.

  • C-C Cleavage: Copper-dependent degradation to benzo[b]thiophene and acetone .

Applications and Future Directions

CNS Drug Development

  • Antidepressants/Antipsychotics: 5-HT1A_{1A} modulation is implicated in mood disorders.

  • Neuroprotective Agents: Antioxidant properties of thiophenes may complement alcohol’s radical-scavenging potential.

Material Science

  • Liquid Crystals: Benzo[b]thiophene’s planar structure could stabilize mesophases.

  • Coordination Chemistry: Propan-2-ol may act as a ligand for metal-organic frameworks.

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